molecular formula C10H6Cl2N2O2S B13975461 4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine

4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine

Cat. No.: B13975461
M. Wt: 289.14 g/mol
InChI Key: SGXJNAMEYKAMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine is an organic compound that belongs to the class of pyrimidines It is characterized by the presence of a pyrimidine ring substituted with chloro and benzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4,6-dichloropyrimidine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then purified by recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with various functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine involves its interaction with specific molecular targets. The chloro and benzenesulfonyl groups enhance its reactivity and binding affinity to biological macromolecules. The compound can inhibit enzymes or disrupt cellular processes by forming covalent bonds or through non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(4-methyl-benzenesulfonyl)-pyrimidine
  • 4-Chloro-6-(4-nitro-benzenesulfonyl)-pyrimidine
  • 4-Chloro-6-(4-methoxy-benzenesulfonyl)-pyrimidine

Uniqueness

4-Chloro-6-(4-chloro-benzenesulfonyl)-pyrimidine is unique due to the presence of two chloro groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in scientific research and industry.

Properties

Molecular Formula

C10H6Cl2N2O2S

Molecular Weight

289.14 g/mol

IUPAC Name

4-chloro-6-(4-chlorophenyl)sulfonylpyrimidine

InChI

InChI=1S/C10H6Cl2N2O2S/c11-7-1-3-8(4-2-7)17(15,16)10-5-9(12)13-6-14-10/h1-6H

InChI Key

SGXJNAMEYKAMAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC(=NC=N2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.